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Cat. No.: B008502 Get Quote

Introduction
1-(2-Methoxyphenyl)piperazine (oMeOPP) and its hydrobromide salt are pivotal molecules in

contemporary neuroscience research and pharmaceutical development. As a member of the

phenylpiperazine class of compounds, it serves as a versatile structural motif and a key

intermediate in the synthesis of a range of psychoactive drugs and therapeutic agents.[1]

Notably, it is a crucial precursor in the manufacturing of Naftopidil, a medication utilized for

benign prostatic hyperplasia, and various antipsychotic and antiviral drugs.[1][2] This technical

guide provides an in-depth exploration of 1-(2-Methoxyphenyl)piperazine hydrobromide,

encompassing its chemical identity, molecular structure, synthesis, pharmacological

significance, analytical characterization, and essential safety protocols. This document is

intended for researchers, scientists, and professionals in the field of drug development, offering

both foundational knowledge and practical insights.

Part 1: Chemical Identity and Molecular Structure
Chemical and Physical Properties
A clear understanding of the fundamental chemical and physical properties of 1-(2-
Methoxyphenyl)piperazine hydrobromide is essential for its effective application in a

research setting. These properties are summarized in the table below.
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Property Value Source(s)

Chemical Name
1-(2-Methoxyphenyl)piperazine

hydrobromide
[3]

CAS Number 100939-96-6 [3]

Molecular Formula C₁₁H₁₇BrN₂O [3]

Molecular Weight 273.17 g/mol [3]

Appearance
White to off-white crystalline

powder
[4]

Related CAS Numbers 35386-24-4 (Free Base) [2]

5464-78-8 (Hydrochloride Salt) [5]

Molecular Structure
The molecular architecture of 1-(2-Methoxyphenyl)piperazine consists of a piperazine ring

linked to a methoxy-substituted phenyl group at the ortho position. The hydrobromide salt forms

through the protonation of one of the nitrogen atoms in the piperazine ring by hydrobromic acid.

Caption: Molecular structure of 1-(2-Methoxyphenyl)piperazine hydrobromide.

Part 2: Synthesis and Manufacturing
The synthesis of 1-(2-Methoxyphenyl)piperazine and its subsequent conversion to the

hydrobromide salt can be achieved through several established routes. A common and

effective method involves the reaction of o-anisidine with a bis(haloethyl)amine derivative.[6]

Synthetic Pathway Overview
The synthesis generally proceeds via a nucleophilic substitution reaction where the amino

group of o-anisidine displaces the halogens on the bis(haloethyl)amine, leading to the

formation of the piperazine ring. The resulting free base is then treated with hydrobromic acid

to yield the hydrobromide salt.[1][4]
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Synthesis of 1-(2-Methoxyphenyl)piperazine Hydrobromide

o-Anisidine

Reaction Vessel
(Solvent, Base)

Bis(2-bromoethyl)amine Hydrobromide

1-(2-Methoxyphenyl)piperazine (Free Base)

Cyclization

1-(2-Methoxyphenyl)piperazine Hydrobromide

Hydrobromic Acid

Salt Formation
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Caption: Synthetic workflow for 1-(2-Methoxyphenyl)piperazine hydrobromide.

Detailed Experimental Protocol
The following protocol outlines a representative synthesis of 1-(2-Methoxyphenyl)piperazine
hydrobromide.

Materials:

o-Anisidine

Bis(2-bromoethyl)amine hydrobromide

Anhydrous potassium carbonate

n-Butanol
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Hydrobromic acid (48%)

Ethanol

Procedure:

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic

stirrer, combine o-anisidine (1 equivalent), bis(2-bromoethyl)amine hydrobromide (1.1

equivalents), and anhydrous potassium carbonate (2.5 equivalents) in n-butanol.

Cyclization Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. The

progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[5]

Workup: After completion, cool the reaction mixture to room temperature and filter to remove

the inorganic salts. Concentrate the filtrate under reduced pressure to remove the n-butanol.

Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash

with water to remove any remaining salts and impurities. Dry the organic layer over

anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude 1-(2-

Methoxyphenyl)piperazine free base.

Purification (Optional): The crude product can be purified by column chromatography on

silica gel if necessary.

Salt Formation: Dissolve the purified free base in ethanol. Slowly add a stoichiometric

amount of 48% hydrobromic acid with stirring.

Crystallization and Isolation: The hydrobromide salt will precipitate out of the solution. Cool

the mixture in an ice bath to maximize crystallization. Collect the solid product by filtration,

wash with cold ethanol, and dry under vacuum to yield 1-(2-Methoxyphenyl)piperazine
hydrobromide.[4]

Part 3: Pharmacological Profile and Mechanism of
Action
1-(2-Methoxyphenyl)piperazine is a well-established ligand for serotonin (5-HT) receptors,

exhibiting a notable affinity for the 5-HT₁A subtype.[7][8] This interaction is central to its
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pharmacological effects and its utility as a scaffold in the design of novel therapeutics.

Serotonin 5-HT₁A Receptor Interaction
The 5-HT₁A receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in the

regulation of mood, anxiety, and cognition.[9] Phenylpiperazine derivatives, including oMeOPP,

are known to interact with this receptor, often acting as antagonists or partial agonists.[7][8]

Signaling Pathway
Upon binding to the 5-HT₁A receptor, 1-(2-Methoxyphenyl)piperazine can modulate

downstream signaling cascades. As an antagonist, it would block the binding of the

endogenous ligand, serotonin, thereby inhibiting the receptor's activity. The 5-HT₁A receptor is

coupled to inhibitory G proteins (Gi/o), and its activation typically leads to the inhibition of

adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[9] By

blocking this action, a 5-HT₁A antagonist can disinhibit the neuron, leading to various

physiological responses.
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Caption: Postulated 5-HT1A receptor antagonism by 1-(2-Methoxyphenyl)piperazine.

Part 4: Analytical Characterization
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Rigorous analytical characterization is imperative to confirm the identity, purity, and quality of 1-
(2-Methoxyphenyl)piperazine hydrobromide. A combination of spectroscopic and

chromatographic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for elucidating the molecular structure of 1-(2-
Methoxyphenyl)piperazine hydrobromide.

Experimental Protocol: ¹H NMR Spectroscopy

Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent

(e.g., DMSO-d₆ or D₂O).

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

Data Acquisition: Obtain a standard one-dimensional ¹H NMR spectrum.

Expected Spectral Features:

Aromatic Protons: A multiplet in the region of δ 6.8-7.2 ppm corresponding to the four

protons on the phenyl ring.

Piperazine Protons: Two broad multiplets in the region of δ 3.0-3.5 ppm, corresponding to

the eight protons of the piperazine ring. The protonation of one nitrogen may lead to

distinct signals for the axial and equatorial protons.

Methoxy Protons: A sharp singlet at approximately δ 3.8 ppm, integrating to three protons.

N-H Proton: A broad singlet, the chemical shift of which can vary depending on the solvent

and concentration.

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides valuable information about the functional groups present in the

molecule.

Experimental Protocol: FTIR Spectroscopy
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Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an

Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.

Instrumentation: Record the spectrum using an FTIR spectrometer over the range of 4000-

400 cm⁻¹.

Expected Absorption Bands:

N-H Stretch: A broad band in the region of 3200-2800 cm⁻¹ due to the N⁺-H stretch of the

hydrobromide salt.

C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.

C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.

C=C Stretch (Aromatic): Bands in the region of 1600-1450 cm⁻¹.

C-N Stretch: Absorptions in the 1335-1250 cm⁻¹ (aromatic) and 1250–1020 cm⁻¹

(aliphatic) regions.[10]

C-O Stretch (Ether): A strong band around 1240 cm⁻¹.

High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for assessing the purity of 1-(2-Methoxyphenyl)piperazine
hydrobromide and for quantitative analysis.

Experimental Protocol: Reversed-Phase HPLC

Instrumentation: An HPLC system equipped with a UV detector and a C18 reversed-phase

column (e.g., 4.6 x 250 mm, 5 µm).[11]

Mobile Phase: A mixture of acetonitrile and a buffered aqueous solution (e.g., 0.05%

trifluoroacetic acid in water).[11] A gradient elution is often employed for optimal separation.

Flow Rate: Typically 1.0 mL/min.[12]

Detection: UV detection at a wavelength of approximately 277 nm.[11]
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Sample Preparation: Dissolve an accurately weighed amount of the sample in the mobile

phase or a suitable solvent to a known concentration.

Analysis: Inject a known volume (e.g., 10 µL) of the sample solution and record the

chromatogram. Purity is determined by the area percentage of the main peak.

Analytical Workflow

Sample of 1-(2-Methoxyphenyl)piperazine HBr

NMR Spectroscopy FTIR Spectroscopy HPLC Analysis

Structural Confirmation Functional Group Identification Purity Assessment

Click to download full resolution via product page

Caption: A typical analytical workflow for the characterization of the compound.

Part 5: Safety and Handling
Proper safety precautions are crucial when handling 1-(2-Methoxyphenyl)piperazine
hydrobromide in a laboratory setting.

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-

resistant gloves.

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated

area, preferably in a fume hood.

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible

materials.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b008502?utm_src=pdf-body-img
https://www.benchchem.com/product/b008502?utm_src=pdf-body
https://www.benchchem.com/product/b008502?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b008502?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion
1-(2-Methoxyphenyl)piperazine hydrobromide is a compound of significant interest to the

scientific community, with applications ranging from fundamental neuropharmacological

research to the synthesis of clinically relevant drugs. A thorough understanding of its chemical

properties, synthesis, mechanism of action, and analytical characterization is essential for its

safe and effective use. This guide has provided a comprehensive overview of these key

aspects, intended to serve as a valuable resource for researchers and professionals in the

field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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